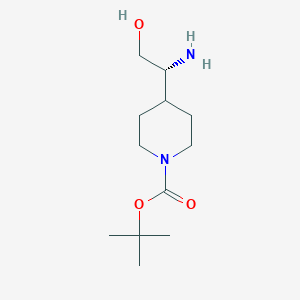
3-Phenylpropane-1,2-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpropane-1,2-diamine hydrochloride is an organic compound that belongs to the class of diamines. It is characterized by a phenyl group attached to a propane chain with two amine groups at the first and second positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropane-1,2-diamine hydrochloride typically involves the reaction of 3-phenylpropanoic acid with ammonia or amines under specific conditions. One common method includes the reduction of 3-phenylpropanoic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 3-phenylpropanoic acid derivatives. This process is often conducted under high pressure and temperature conditions using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylpropane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Acyl chlorides, isocyanates, and other electrophiles.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Amines.
Substitution: Amides, ureas.
Applications De Recherche Scientifique
3-Phenylpropane-1,2-diamine hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Phenylpropane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of aminopeptidase N (APN), the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition can lead to reduced tumor growth and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediamine: Another diamine with a different structural arrangement, used in various chemical syntheses.
p-Phenylenediamine: A diamine with a benzene ring, commonly used in hair dyes and other industrial applications.
Uniqueness
3-Phenylpropane-1,2-diamine hydrochloride is unique due to its specific arrangement of the phenyl group and amine functionalities, which confer distinct chemical reactivity and biological activity. Its ability to inhibit APN sets it apart from other diamines, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H15ClN2 |
|---|---|
Poids moléculaire |
186.68 g/mol |
Nom IUPAC |
3-phenylpropane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,10-11H2;1H |
Clé InChI |
ZLKIKWSZIDUXIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CN)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


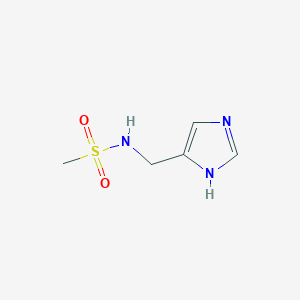


![(2Z)-2-AMino-3-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-2-butenedinitrile](/img/structure/B12826170.png)

![1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea](/img/structure/B12826182.png)
![2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride](/img/structure/B12826190.png)
![Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B12826194.png)
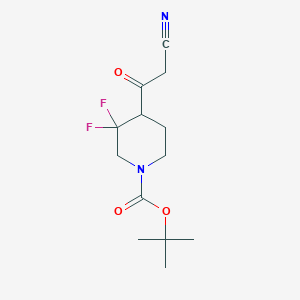
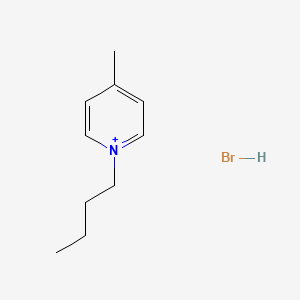
![4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B12826212.png)
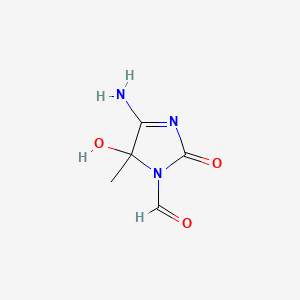
![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12826237.png)
